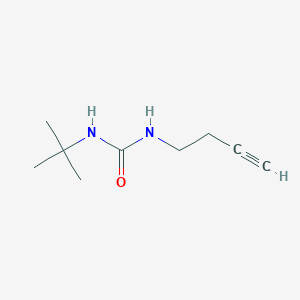
1-(But-3-yn-1-yl)-3-(tert-butyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-yn-1-yl)-3-(tert-butyl)urea is an organic compound characterized by the presence of a butynyl group and a tert-butyl group attached to a urea moiety
准备方法
The synthesis of 1-(But-3-yn-1-yl)-3-(tert-butyl)urea typically involves the reaction of but-3-yn-1-amine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
化学反应分析
1-(But-3-yn-1-yl)-3-(tert-butyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(But-3-yn-1-yl)-3-(tert-butyl)urea has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound can be utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(But-3-yn-1-yl)-3-(tert-butyl)urea involves its interaction with molecular targets, leading to specific biological effects. The pathways involved may include energy transfer and single electron transfer processes, which play a crucial role in the compound’s activity .
相似化合物的比较
1-(But-3-yn-1-yl)-3-(tert-butyl)urea can be compared with other similar compounds, such as:
N-alkyl-N-(prop-2-yn-1-yl)anilines: These compounds share structural similarities and may undergo similar reactions.
Tertiary butyl esters: These compounds also contain tert-butyl groups and are used in various synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
生物活性
1-(But-3-yn-1-yl)-3-(tert-butyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities and applications in various fields, including organic synthesis and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has a molecular formula of C₉H₁₃N₂O and a molecular weight of 169.21 g/mol. It features a urea functional group, which is known for its versatility in biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may involve:
- Energy Transfer Processes : The compound can participate in electron transfer reactions, influencing cellular energy dynamics.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes, similar to other urea derivatives, which can lead to therapeutic effects against certain diseases.
Biological Activities
Recent research has indicated several potential biological activities for this compound:
Anticancer Activity
Studies have explored the anticancer potential of urea derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Although specific data on this compound's anticancer efficacy is limited, its structural analogs have demonstrated promising results in inhibiting tumor growth .
Antimicrobial Effects
Urea derivatives are often evaluated for their antimicrobial properties. Preliminary data suggest that this compound may exhibit antibacterial and antifungal activities, potentially making it a candidate for further studies in infectious disease treatments .
Enzyme Inhibition
The compound may also inhibit specific enzymes related to critical biological pathways. For example, studies on related compounds indicate that they can inhibit deubiquitinating enzymes (DUBs), which are involved in protein regulation and degradation processes . Such inhibition could have implications for cancer therapy and neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of urea derivatives, providing insights into their potential applications:
属性
IUPAC Name |
1-tert-butyl-3-but-3-ynylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-5-6-7-10-8(12)11-9(2,3)4/h1H,6-7H2,2-4H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHACSTUSWXGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














